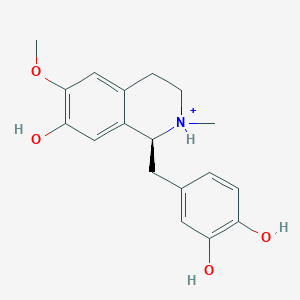

(S)-3'-hydroxy-N-methylcoclaurinium(1+)

Beschreibung

Overview of Benzylisoquinoline Alkaloids: Structural Diversity and Biosynthetic Importance

Benzylisoquinoline alkaloids are a large and structurally diverse class of plant secondary metabolites, with approximately 2,500 known structures. oup.com They are primarily found in plant families such as Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae. researchgate.net All BIAs are derived from the amino acid L-tyrosine. researchgate.net The biosynthesis begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor, (S)-norcoclaurine. nih.govresearchgate.net This foundational structure undergoes a series of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and oxidative carbon-carbon coupling, which generate the remarkable diversity of BIA scaffolds. oup.comrsc.org

This structural variety gives rise to a wide range of pharmacological activities. Well-known examples of BIAs include the potent analgesics morphine and codeine (morphinan alkaloids), the antimicrobial agents berberine (B55584) and sanguinarine (B192314) (protoberberine and benzophenanthridine alkaloids, respectively), the cough suppressant noscapine (B1679977) (a phthalideisoquinoline alkaloid), and the muscle relaxant (+)-tubocurarine (a bisbenzylisoquinoline alkaloid). oup.com The intricate biosynthetic pathways leading to these compounds are of significant interest for metabolic engineering and synthetic biology, aiming to produce high-value pharmaceuticals in microbial or plant-based systems. frontiersin.orgmdpi.com The elucidation of these pathways relies on identifying and characterizing the key enzymes and intermediate compounds that channel metabolic flux towards specific end products. rsc.org

Chemical Identity and Stereochemical Definition of (S)-3'-hydroxy-N-methylcoclaurinium(1+)

(S)-3'-hydroxy-N-methylcoclaurinium(1+) is an organic cation and an ammonium (B1175870) ion derivative. nih.gov It is technically the conjugate acid of (S)-3'-hydroxy-N-methylcoclaurine. nih.govebi.ac.uk The molecule features a tetrahydroisoquinoline core structure. The stereochemistry is defined by the (S)-configuration at the C1 chiral center of the isoquinoline (B145761) ring system. nih.gov Its chemical identity is precisely described by its IUPAC name: 4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]benzene-1,2-diol. nih.gov

The positive charge is located on the nitrogen atom of the isoquinoline ring, which is quaternized with a methyl group. This cationic nature is a key feature, distinguishing it from its conjugate base, (S)-3'-hydroxy-N-methylcoclaurine, which is a neutral molecule. nih.gov

| Property | Value | Source |

| Molecular Formula | C18H22NO4+ | nih.gov |

| IUPAC Name | 4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]benzene-1,2-diol | nih.gov |

| Monoisotopic Mass | 316.15433 g/mol | ebi.ac.uk |

| ChEBI ID | CHEBI:58010 | ebi.ac.uk |

| Parent Compound | (S)-3'-Hydroxy-N-methylcoclaurine | nih.gov |

Significance of (S)-3'-hydroxy-N-methylcoclaurine as a Key Biosynthetic Intermediate

The significance of (S)-3'-hydroxy-N-methylcoclaurinium(1+) is intrinsically linked to its conjugate base, (S)-3'-hydroxy-N-methylcoclaurine, which is a critical intermediate in the central pathway of BIA biosynthesis. frontiersin.org This pathway leads to the formation of (S)-reticuline, a pivotal branch-point intermediate from which a vast number of BIA subclasses are derived, including morphinans, protoberberines, and benzophenanthridines. frontiersin.orgresearchgate.net

The formation of (S)-3'-hydroxy-N-methylcoclaurine is a two-step process from the precursor (S)-N-methylcoclaurine:

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH) : This enzyme, a cytochrome P450-dependent mono-oxygenase (CYP80B1), catalyzes the hydroxylation of (S)-N-methylcoclaurine at the 3' position of the benzyl (B1604629) ring. nih.govnih.gov This reaction is a crucial step as it introduces the second hydroxyl group on the benzyl moiety, which is a prerequisite for the subsequent methylation step. nih.govresearchgate.net

Formation of (S)-3'-hydroxy-N-methylcoclaurine : The product of the NMCH-catalyzed reaction is (S)-3'-hydroxy-N-methylcoclaurine. nih.govresearchgate.net

This intermediate is then immediately acted upon by another key enzyme:

(S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) : This S-adenosyl-L-methionine-dependent enzyme specifically catalyzes the methylation of the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine. frontiersin.orgnih.gov

The product of this methylation is (S)-reticuline. nih.gov The sequential actions of NMCH and 4'-OMT represent the final two steps in the conversion of (S)-N-methylcoclaurine to the central intermediate (S)-reticuline. nih.govresearchgate.net Therefore, (S)-3'-hydroxy-N-methylcoclaurine sits (B43327) at a crucial, albeit transient, position in the biosynthetic pathway, directly preceding the formation of one of the most important metabolic hubs in all of specialized plant metabolism. frontiersin.org

| Precursor | Enzyme | Product | Significance |

| (S)-N-Methylcoclaurine | (S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) | (S)-3'-hydroxy-N-methylcoclaurine | Penultimate step in (S)-reticuline biosynthesis. nih.govnih.gov |

| (S)-3'-hydroxy-N-methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT) | (S)-Reticuline | Final step leading to the central branch-point intermediate of BIA metabolism. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H22NO4+ |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H21NO4/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11/h3-4,8-10,14,20-22H,5-7H2,1-2H3/p+1/t14-/m0/s1 |

InChI-Schlüssel |

DAUPWJBRVZCBQB-AWEZNQCLSA-O |

Isomerische SMILES |

C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC |

Kanonische SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Enzymology of S 3 Hydroxy N Methylcoclaurine

Precursor Compounds in the (S)-Reticuline Biosynthetic Pathway

The journey to (S)-reticuline, and consequently (S)-3'-hydroxy-N-methylcoclaurine, commences with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This crucial carbon-carbon bond formation is catalyzed by norcoclaurine synthase (NCS), yielding the foundational BIA, (S)-norcoclaurine. biocyclopedia.comresearchgate.netnih.gov

Following this initial step, a series of enzymatic modifications occur to produce (S)-N-methylcoclaurine, the direct precursor to (S)-3'-hydroxy-N-methylcoclaurine. This transformation involves two key enzymes:

Norcoclaurine 6-O-methyltransferase (6OMT) : This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. biocyclopedia.com

Coclaurine (B195748) N-methyltransferase (CNMT) : Subsequently, CNMT utilizes SAM to methylate the secondary amine of (S)-coclaurine, resulting in the formation of (S)-N-methylcoclaurine. biocyclopedia.com

This sequence of reactions highlights the stepwise construction of the molecular scaffold necessary for subsequent hydroxylation. researchgate.net

Enzymatic Conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine

The conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine is a pivotal hydroxylation reaction that introduces a new functional group, setting the stage for the final step in (S)-reticuline biosynthesis.

Identification and Characterization of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B/NMCH)

The enzyme responsible for this specific hydroxylation is (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), a member of the CYP80B subfamily of cytochrome P450-dependent monooxygenases. nih.govmdpi.comnih.gov This enzyme, also denoted as CYP80B1, has been identified and characterized in several plant species known for BIA production, including the California poppy (Eschscholzia californica), Corydalis yanhusuo, and Coptis japonica. nih.govnih.govresearchgate.net

Molecular cloning and heterologous expression studies in organisms like Saccharomyces cerevisiae (yeast) and Spodoptera frugiperda (insect) cells have been instrumental in confirming the function of CYP80B1. nih.gov These studies have shown that the expression of the CYP80B1 gene, often in conjunction with a cytochrome P450 reductase, is necessary for the catalytic activity. nih.gov In some plants, the transcription of the gene encoding for this enzyme has been found to be inducible by signaling molecules such as methyl jasmonate, suggesting a role in plant defense responses. nih.gov

Mechanistic Studies of CYP80B-Mediated Hydroxylation (e.g., Cytochrome P450 Monooxygenase Activity, Heme Cofactor)

As a cytochrome P450 enzyme, CYP80B utilizes a heme cofactor to catalyze the hydroxylation of (S)-N-methylcoclaurine. qmul.ac.uknih.gov The general mechanism for P450-catalyzed hydroxylation involves a catalytic cycle that utilizes molecular oxygen and electrons, typically supplied by a partnering NADPH-cytochrome P450 reductase. qmul.ac.uknih.gov

The reaction can be summarized as follows: (S)-N-methylcoclaurine + O₂ + NADPH + H⁺ → (S)-3'-hydroxy-N-methylcoclaurine + H₂O + NADP⁺

The iron atom within the heme prosthetic group cycles through various oxidation states to activate molecular oxygen, leading to the insertion of one oxygen atom into the substrate at the 3'-position of the benzyl (B1604629) moiety, while the other oxygen atom is reduced to water. nih.gov This regio- and stereospecificity is a hallmark of enzymatic catalysis.

Enzyme Kinetics and Substrate Specificity of (S)-N-methylcoclaurine 3'-hydroxylase Isozymes

Kinetic studies of CYP80B1 from various plant sources have provided insights into its catalytic efficiency and substrate preference. For instance, the enzyme from Eschscholzia californica was found to exclusively hydroxylate (S)-N-methylcoclaurine, with a determined Michaelis constant (Km) of 15 µM. nih.gov This enzyme exhibited optimal activity at a pH of 7.5 and a temperature of 35°C. nih.gov

More recent research on the NMCH from Corydalis yanhusuo (CyNMCH) has allowed for a comparative analysis of its kinetic parameters with those from other species. nih.govchalmers.se While specific values can vary between orthologs, the data consistently point to a high affinity and specificity for (S)-N-methylcoclaurine. Some studies have also explored the substrate flexibility of CYP80B enzymes, with a recently identified variant from Stephania tetrandra showing the ability to also hydroxylate coclaurine, indicating an expanded substrate selectivity in some isozymes. nih.gov

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|

| Eschscholzia californica | (S)-N-methylcoclaurine | 15 | N/A | 7.5 | 35 |

| Corydalis yanhusuo | (S)-N-methylcoclaurine | Data available | Data available | N/A | N/A |

| Coptis japonica | (S)-N-methylcoclaurine | Data available | Data available | N/A | N/A |

Downstream Enzymatic Transformations of (S)-3'-hydroxy-N-methylcoclaurine

The formation of (S)-3'-hydroxy-N-methylcoclaurine is the penultimate step in the biosynthesis of the central BIA intermediate, (S)-reticuline.

Role of (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) in (S)-Reticuline Formation

The final step in the conversion to (S)-reticuline is catalyzed by the enzyme S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). nih.govsemanticscholar.orgwikipedia.org This enzyme belongs to the family of O-methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.govsemanticscholar.org

Integration into Broader Isoquinoline (B145761) Alkaloid Biosynthetic Networks

The formation of (S)-3'-hydroxy-N-methylcoclaurine is a critical juncture in the intricate web of isoquinoline alkaloid biosynthesis. This compound serves as the penultimate precursor to (S)-reticuline, a central branch-point intermediate from which a vast array of structurally diverse and pharmacologically significant alkaloids are derived. The enzymatic conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine and its subsequent transformation are pivotal steps that channel metabolic flux towards the synthesis of major alkaloid classes, including morphinans, benzophenanthridines, and protoberberines.

The hydroxylation of (S)-N-methylcoclaurine at the 3' position is catalyzed by the enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450-dependent monooxygenase also known as CYP80B1. pharmaceutical-journal.comnih.gov This reaction introduces a hydroxyl group that is essential for the subsequent enzymatic step and represents a key control point in the pathway. Following its formation, (S)-3'-hydroxy-N-methylcoclaurine is swiftly methylated by the enzyme 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield (S)-reticuline. nih.gov The high affinity and specificity of these enzymes ensure the efficient conversion of precursors and the directed flow of intermediates into the various downstream branches of isoquinoline alkaloid metabolism.

(S)-Reticuline's central role as a branching point is fundamental to the chemical diversity of this class of natural products. nih.gov From this single precursor, distinct enzymatic pathways diverge to produce alkaloids with markedly different carbon skeletons and biological activities. The integration of (S)-3'-hydroxy-N-methylcoclaurine into these broader networks is best understood by examining the enzymatic steps that lead from (S)-reticuline to the major classes of isoquinoline alkaloids.

The table below provides an overview of the key enzymes involved in the biosynthesis of (S)-reticuline from (S)-N-methylcoclaurine, highlighting the critical role of (S)-3'-hydroxy-N-methylcoclaurine as an intermediate.

| Enzyme | Abbreviation | EC Number | Substrate | Product | Plant Source Example |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH / CYP80B1 | 1.14.13.71 | (S)-N-methylcoclaurine | (S)-3'-hydroxy-N-methylcoclaurine | Eschscholzia californica |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | 2.1.1.116 | (S)-3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | Coptis japonica |

The subsequent diversification of the isoquinoline alkaloid pathways originating from (S)-reticuline is a testament to the evolutionary ingenuity of plant specialized metabolism. The following table outlines the initial enzymatic steps in the biosynthetic branches leading to three major classes of isoquinoline alkaloids, illustrating the pivotal position of (S)-reticuline.

| Alkaloid Class | Key Downstream Enzyme | Abbreviation | EC Number | Substrate | Product |

| Morphinans (e.g., Morphine, Codeine) | Salutaridine (B1681412) synthase | SalSyn | 1.14.21.4 | (R)-Reticuline | Salutaridine |

| Benzophenanthridines (e.g., Sanguinarine) | Berberine (B55584) bridge enzyme | BBE | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine |

| Protoberberines (e.g., Berberine) | Berberine bridge enzyme | BBE | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine |

It is noteworthy that the biosynthesis of morphinan (B1239233) alkaloids requires the epimerization of (S)-reticuline to (R)-reticuline, a reaction catalyzed by the enzyme reticuline (B1680550) epimerase. nih.gov From (R)-reticuline, salutaridine synthase, a cytochrome P450 enzyme, catalyzes the intramolecular C-C phenol (B47542) coupling to form the morphinan skeleton. nih.gov

In contrast, the biosynthesis of both benzophenanthridine and protoberberine alkaloids commences with the conversion of (S)-reticuline to (S)-scoulerine by the berberine bridge enzyme (BBE). nih.govresearchgate.net This enzyme forms a methylene (B1212753) bridge, creating the characteristic tetracyclic structure of these alkaloid classes. From (S)-scoulerine, the pathways diverge further, employing a series of methyltransferases, oxidases, and other enzymes to generate the vast array of final products.

The kinetic properties of the enzymes involved in the formation and consumption of (S)-3'-hydroxy-N-methylcoclaurine have been investigated in several plant species, providing insights into the efficiency and regulation of this metabolic junction. The Michaelis constant (Km), which reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, is a key parameter in understanding enzyme kinetics.

| Enzyme | Plant Source | Km (µM) |

| (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) | Eschscholzia californica | 15 |

The Km value for NMCH from Eschscholzia californica indicates a high affinity for its substrate, (S)-N-methylcoclaurine, ensuring efficient conversion to (S)-3'-hydroxy-N-methylcoclaurine even at low substrate concentrations. nih.gov The subsequent enzyme, 4'OMT, has been shown to follow an ordered Bi Bi reaction mechanism, where S-adenosyl-L-methionine binds to the enzyme first, followed by (S)-3'-hydroxy-N-methylcoclaurine. semanticscholar.org This ordered binding ensures a controlled and efficient methylation reaction, leading to the formation of (S)-reticuline.

Molecular Genetics and Regulation of S 3 Hydroxy N Methylcoclaurine Biosynthesis

Gene Isolation and Functional Characterization of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B) Genes

The enzyme responsible for the conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine has been identified as (S)-N-methylcoclaurine 3'-hydroxylase, a member of the CYP80B subfamily of cytochrome P450 enzymes. Genes encoding this crucial enzyme have been isolated and characterized from several plant species known for their production of benzylisoquinoline alkaloids.

In the California poppy (Eschscholzia californica), two alleles of the gene encoding this enzyme, designated as CYP80B1 , were isolated from a cDNA library prepared from methyl jasmonate-induced cell suspension cultures. Functional expression of these alleles in heterologous systems such as Saccharomyces cerevisiae (yeast) and Spodoptera frugiperda (insect) Sf9 cells confirmed their enzymatic function. The recombinant enzyme was found to exclusively hydroxylate (S)-N-methylcoclaurine. The enzyme exhibited optimal activity at a pH of 7.5 and a temperature of 35°C, with a Michaelis-Menten constant (Km) of 15 µM for its substrate, (S)-N-methylcoclaurine.

From cultured cells of Coptis japonica, a gene highly homologous to the E. californica CYP80B1 was identified and named CYP80B2 . This gene is involved in the biosynthesis of berberine (B55584), a prominent antimicrobial alkaloid.

More recently, an (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) gene, a member of the CYP80 family, was cloned from Corydalis yanhusuo. In vitro reactions confirmed that the encoded enzyme, CyNMCH, catalyzes the production of (S)-3'-hydroxy-N-methylcoclaurine from (S)-N-methylcoclaurine. Kinetic analysis of CyNMCH revealed its catalytic efficiency and provided a basis for comparison with the orthologous enzymes from E. californica and C. japonica.

Below is a summary of the kinetic parameters for the characterized (S)-N-methylcoclaurine 3'-hydroxylase enzymes.

| Enzyme (Gene) | Source Organism | Km (µM) | kcat (s-1) |

| CYP80B1 | Eschscholzia californica | 15 | Not Reported |

| CYP80B2 | Coptis japonica | Not Reported | Not Reported |

| CyNMCH | Corydalis yanhusuo | 7.94 ± 0.68 | 0.43 ± 0.01 |

Data sourced from multiple scientific studies.

Transcriptional Regulation and Gene Expression Profiling

The biosynthesis of (S)-3'-hydroxy-N-methylcoclaurine is tightly regulated at the transcriptional level, with the expression of CYP80B genes being influenced by developmental stage, tissue type, and external stimuli such as elicitors.

Developmental and Tissue-Specific Accumulation of Transcripts

Studies in various plants have shown that the expression of genes involved in benzylisoquinoline alkaloid biosynthesis, including CYP80B, is often tissue-specific. In Coptis japonica, all of the berberine biosynthetic genes, including CYP80B2, were found to be highly expressed in cultured cells selected for high alkaloid production and moderately expressed in the root of the plant. This suggests a coordinated regulation of gene expression within the biosynthetic pathway.

Elicitor-Induced Gene Expression and Signaling Pathways (e.g., Methyl Jasmonate Response)

The expression of CYP80B genes is significantly induced by elicitors, with methyl jasmonate (MeJA) being a particularly potent inducer. In cell suspension cultures of Eschscholzia californica, RNA gel-blot hybridization revealed that transcripts for CYP80B1 accumulate in response to the addition of MeJA to the culture medium. This induction is part of a broader defense response in the plant.

The signaling pathway for jasmonate-induced gene expression involves a cascade of molecular interactions. In the absence of jasmonate, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting the activity of transcription factors such as MYC2. Upon perception of the jasmonate signal, JAZ proteins are targeted for degradation via the proteasome pathway. This releases the MYC2 transcription factor, allowing it to bind to specific cis-acting elements, such as the G-box, in the promoters of jasmonate-responsive genes, thereby activating their transcription. In Coptis japonica, the promoter region of the CYP80B2 gene has been shown to contain putative W-box and E-box elements, suggesting regulation by WRKY and basic helix-loop-helix (bHLH) transcription factors, respectively, which are known to be involved in jasmonate-responsive gene expression.

The table below summarizes the observed changes in CYP80B gene expression in response to methyl jasmonate treatment.

| Gene | Organism | Treatment | Fold Change in Expression |

| CYP80B1 | Eschscholzia californica | 100 µM Methyl Jasmonate | Significant accumulation of transcripts |

| CYP80B2 | Coptis japonica | Methyl Jasmonate | Upregulation confirmed |

Expression changes are based on qualitative and quantitative analyses from various studies.

Heterologous Expression Strategies for Recombinant Enzyme Production and Analysis

To facilitate the functional characterization of (S)-N-methylcoclaurine 3'-hydroxylase, various heterologous expression systems have been employed. The cDNAs for CYP80B1 from Eschscholzia californica were functionally expressed in both the yeast Saccharomyces cerevisiae and in insect cells (Spodoptera frugiperda Sf9) using a baculovirus expression system.

These systems allow for the production of significant quantities of the recombinant enzyme, which can then be used for detailed biochemical and kinetic analyses. The expression in these systems, both in the presence and absence of a co-expressed cytochrome P450 reductase from the source plant, has been instrumental in confirming the enzyme's specific catalytic activity and its dependence on this redox partner for full functionality. The successful heterologous expression and characterization of these enzymes are crucial steps for potential applications in metabolic engineering and synthetic biology to produce valuable benzylisoquinoline alkaloids.

Natural Occurrence and Biological Context of S 3 Hydroxy N Methylcoclaurine in Plants

Distribution in Medicinal and Alkaloid-Producing Plant Species

The presence of the biosynthetic machinery to produce (S)-3'-hydroxy-N-methylcoclaurine is widespread among plant families known for producing BIAs.

The Papaveraceae family, which includes the opium poppy (Papaver somniferum), is a primary source of many well-known alkaloids. In P. somniferum, the enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) is integral to the pathways leading to morphine and sanguinarine (B192314). nih.gov The expression of the gene encoding this enzyme has been detected in various parts of the mature plant, including the root, stem, and leaf, indicating a wide distribution of this biosynthetic capability throughout the plant. nih.gov

The California poppy (Eschscholzia californica) also utilizes this pathway for the production of its characteristic benzophenanthridine alkaloids. nih.gov The enzyme responsible for the 3'-hydroxylation of (S)-N-methylcoclaurine was first identified in this species. nih.gov Studies have shown that the transcript levels of the gene encoding this enzyme can be increased by elicitors like methyl jasmonate, suggesting its role in the plant's defense response. nih.gov

Members of the Ranunculaceae family are rich sources of protoberberine alkaloids like berberine (B55584). In Japanese goldthread (Coptis japonica), the biosynthetic pathway to berberine involves the formation of (S)-3'-hydroxy-N-methylcoclaurine as a key step. frontiersin.orguni-bayreuth.deoup.com The genes encoding the enzymes for this pathway, including (S)-N-methylcoclaurine 3'-hydroxylase, have been isolated and characterized from this plant. uni-bayreuth.de

Similarly, Corydalis yanhusuo, a plant used in traditional Chinese medicine, produces a variety of BIAs. nih.gov Research has confirmed the presence of an active (S)-N-methylcoclaurine 3'-hydroxylase in C. yanhusuo, which efficiently catalyzes the formation of (S)-3'-hydroxy-N-methylcoclaurine, a precursor to the alkaloids found in this species. nih.govresearchgate.net

The biosynthetic pathway involving (S)-3'-hydroxy-N-methylcoclaurine extends to other plant genera as well. In Stephania tetrandra (Menispermaceae family), a cytochrome P450 enzyme (StCYP80B) has been identified that catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine. nih.govcjnmcpu.comnih.gov This demonstrates the conservation of this crucial biosynthetic step in the production of bisbenzylisoquinoline alkaloids.

The compound has also been reported in Xylopia parviflora and Clematis parviloba. nih.gov In Xylopia species, a variety of isoquinoline (B145761) alkaloids have been isolated, suggesting the presence of the necessary biosynthetic pathways. researchgate.netresearchgate.net The genus Clematis is also known to produce alkaloids, further supporting the widespread nature of this metabolic route. nih.gov

| Family | Genus | Species | Key Findings | References |

|---|---|---|---|---|

| Papaveraceae | Papaver | somniferum | Contains (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) for morphine and sanguinarine biosynthesis. Enzyme transcripts found in root, stem, and leaf. | nih.gov |

| Papaveraceae | Eschscholzia | californica | Enzyme for 3'-hydroxylation of (S)-N-methylcoclaurine first identified in this species. Pathway leads to benzophenanthridine alkaloids. | nih.govnih.gov |

| Ranunculaceae | Coptis | japonica | Biosynthetic pathway to berberine includes the formation of (S)-3'-hydroxy-N-methylcoclaurine. | frontiersin.orguni-bayreuth.deoup.com |

| Ranunculaceae | Corydalis | yanhusuo | Possesses an active (S)-N-methylcoclaurine 3'-hydroxylase. | nih.govresearchgate.net |

| Menispermaceae | Stephania | tetrandra | Contains a CYP80B enzyme that catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine. | nih.govcjnmcpu.comnih.gov |

| Annonaceae | Xylopia | parviflora | (S)-3'-hydroxy-N-methylcoclaurine has been reported in this species. | nih.gov |

| Ranunculaceae | Clematis | parviloba | (S)-3'-hydroxy-N-methylcoclaurine has been reported in this species. | nih.gov |

Localization of Biosynthetic Pathways within Plant Tissues and Cells

The biosynthesis of BIAs, including the formation of (S)-3'-hydroxy-N-methylcoclaurine, is a highly compartmentalized process, involving specialized cell types and specific subcellular locations.

In opium poppy, a sophisticated system of cellular specialization ensures the efficient production and storage of alkaloids. researchgate.netnih.gov The biosynthesis of BIAs is spatially separated between different cell types within the phloem. oup.com Gene transcripts for the biosynthetic enzymes are produced in companion cells. nih.gov These enzymes are then transported to the adjacent sieve elements, which are surprisingly metabolically active and are the primary sites for the early to intermediate steps of BIA biosynthesis, including the reactions leading to (S)-reticuline. nih.govoup.com

The final alkaloids, such as morphine, accumulate in the latex of specialized cells called laticifers. oup.com This necessitates the transport of pathway intermediates from the sieve elements to the laticifers. researchgate.netoup.com This multi-cellular organization highlights a complex interplay between different cell types for the synthesis and accumulation of these important secondary metabolites. nih.gov

At the subcellular level, the enzymes involved in BIA biosynthesis are also precisely organized. The enzyme (S)-N-methylcoclaurine 3'-hydroxylase is a cytochrome P450 enzyme, which are typically membrane-bound proteins. nih.govnih.gov In plants, cytochrome P450 enzymes involved in secondary metabolism are commonly localized to the endoplasmic reticulum (ER). researchgate.net The association of BIA biosynthetic enzymes with the ER has been observed in opium poppy, suggesting that this organelle serves as a critical hub for the synthesis of these compounds. oup.comresearchgate.net This localization allows for the efficient channeling of intermediates and the coordination of enzymatic reactions within the biosynthetic pathway.

| Level of Organization | Specialized Structure | Role in Biosynthesis | Plant Example | References |

|---|---|---|---|---|

| Cellular | Companion Cells | Production of gene transcripts for biosynthetic enzymes. | Papaver somniferum | nih.gov |

| Cellular | Sieve Elements | Primary site of early to intermediate BIA biosynthesis, including the formation of (S)-reticuline. | Papaver somniferum | nih.govoup.com |

| Cellular | Laticifers | Accumulation and storage of final alkaloid products. | Papaver somniferum | oup.com |

| Subcellular | Endoplasmic Reticulum (ER) | Site of localization for cytochrome P450 enzymes like (S)-N-methylcoclaurine 3'-hydroxylase, serving as a scaffold for the biosynthetic pathway. | Papaver somniferum | oup.comresearchgate.net |

Structural Analysis and Elucidation of S 3 Hydroxy N Methylcoclaurine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework. While specific spectral data for (S)-3'-hydroxy-N-methylcoclaurinium(1+) is not extensively published, analysis of related benzylisoquinoline alkaloids allows for the prediction of its characteristic NMR signals. 1D NMR experiments, such as ¹H and ¹³C NMR, would provide foundational information on the chemical environment of each proton and carbon atom. More advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between adjacent protons, directly link protons to their attached carbons, and map long-range correlations between protons and carbons, respectively. This comprehensive analysis would confirm the tetrahydroisoquinoline core, the substitution pattern on the aromatic rings, and the positions of the hydroxyl, methoxy, and N-methyl groups.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₈H₂₂NO₄⁺ for the cation. nih.gov Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the different parts of the molecule.

Although specific experimental data is sparse in the public domain, a hypothetical table of expected NMR chemical shifts for the conjugate base, (S)-3'-hydroxy-N-methylcoclaurine, can be constructed based on known values for similar benzylisoquinoline alkaloids.

Interactive Table: Predicted ¹H and ¹³C NMR Data for (S)-3'-hydroxy-N-methylcoclaurine

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 65.2 | 4.15 | dd | 10.5, 4.5 |

| 3 | 47.5 | 3.20, 2.80 | m | |

| 4 | 25.8 | 2.95, 2.65 | m | |

| 5 | 112.1 | 6.60 | s | |

| 6 | 145.3 | - | - | - |

| 7 | 144.8 | - | - | - |

| 8 | 115.4 | 6.75 | s | |

| 1' | 130.5 | - | - | - |

| 2' | 114.7 | 6.80 | d | 2.0 |

| 3' | 144.1 | - | - | - |

| 4' | 143.5 | - | - | - |

| 5' | 116.2 | 6.70 | d | 8.0 |

| 6' | 120.8 | 6.65 | dd | 8.0, 2.0 |

| N-CH₃ | 42.5 | 2.50 | s | |

| O-CH₃ | 56.1 | 3.85 | s | |

| α | 39.8 | 3.10, 2.70 | m |

Chiral Purity and Stereochemical Assignments

The biological activity of benzylisoquinoline alkaloids is often highly dependent on their stereochemistry. Therefore, confirming the chiral purity and assigning the absolute configuration of the stereocenter at the C1 position is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for assessing enantiomeric purity. Using a chiral stationary phase, it is possible to separate the (S) and (R) enantiomers of 3'-hydroxy-N-methylcoclaurine. The integration of the peaks in the resulting chromatogram allows for the precise quantification of the enantiomeric excess (ee). For related benzylisoquinoline alkaloids, polysaccharide-based chiral columns have proven effective for achieving baseline separation. ebi.ac.uk

Circular Dichroism (CD) Spectroscopy provides information about the molecule's three-dimensional structure in solution and is particularly useful for assigning the absolute configuration of chiral centers. Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic CD spectrum. The sign of the Cotton effect in the CD spectrum can often be correlated with a specific absolute configuration by comparing it to the spectra of known related compounds or to theoretical calculations. On-line coupling of HPLC with a CD detector (HPLC-CD) is a powerful technique that allows for the simultaneous separation and stereochemical characterization of enantiomers. nih.gov

X-ray Crystallography , while contingent on the ability to grow suitable single crystals, provides the most definitive and unambiguous determination of the absolute stereochemistry and the solid-state conformation of a molecule. This technique would not only confirm the (S) configuration at C1 but also provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's three-dimensional structure.

Interactive Table: Methods for Stereochemical Analysis

| Technique | Information Provided | Application to (S)-3'-hydroxy-N-methylcoclaurinium(1+) |

| Chiral HPLC | Enantiomeric purity (ee%) | Separation of (S) and (R) enantiomers to quantify purity. |

| Circular Dichroism (CD) | Absolute configuration in solution | Assignment of the (S) configuration by comparing the experimental spectrum to standards or theoretical predictions. |

| X-ray Crystallography | Absolute configuration in solid state, detailed 3D structure | Unambiguous determination of the (S) configuration and precise molecular geometry. |

Computational Modeling and Conformational Landscape Analysis

In conjunction with experimental techniques, computational modeling provides valuable insights into the structural and energetic properties of (S)-3'-hydroxy-N-methylcoclaurinium(1+).

Density Functional Theory (DFT) calculations are widely used to predict the geometries of stable conformers, calculate spectroscopic properties (such as NMR chemical shifts), and determine relative energies. By performing a conformational search, the various low-energy shapes the molecule can adopt can be identified. This is particularly important for a flexible molecule like (S)-3'-hydroxy-N-methylcoclaurinium(1+), which contains several rotatable bonds. The tetrahydroisoquinoline ring can exist in different puckered conformations, and the orientation of the 3',4'-dihydroxybenzyl group relative to the isoquinoline (B145761) core can vary significantly.

Chemical Synthesis and Analog Development of S 3 Hydroxy N Methylcoclaurine Scaffolds

Total Synthesis Approaches for (S)-3'-hydroxy-N-methylcoclaurine

The total synthesis of the (S)-3'-hydroxy-N-methylcoclaurine scaffold, chemically known as 4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol, typically relies on the construction of the central 1-benzyl-tetrahydroisoquinoline core. researchgate.net The most established and versatile method for this purpose is the Bischler-Napieralski reaction. nih.govnih.govwikipedia.orgorganic-chemistry.org

This classical approach involves the acylation of a phenethylamine (B48288) derivative followed by an acid-catalyzed intramolecular cyclization (cyclodehydration) to form a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent reduction of the imine bond yields the desired tetrahydroisoquinoline skeleton.

A plausible synthetic route to (S)-3'-hydroxy-N-methylcoclaurine using this methodology would involve the following key steps:

Preparation of the Amide Precursor: The synthesis begins by coupling a suitably protected homoveratrylamine derivative (providing the isoquinoline (B145761) portion) with a protected 3,4-dihydroxyphenylacetic acid (providing the benzyl (B1604629) portion). The phenolic hydroxyl groups, particularly the sensitive catechol moiety, must be protected to prevent unwanted side reactions during the acidic cyclization step. Common protecting groups for phenols include benzyl (Bn) or silyl (B83357) ethers.

Bischler-Napieralski Cyclization: The resulting amide is treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), typically in a high-boiling solvent like toluene (B28343) or xylene, to effect the cyclization. nih.govorganic-chemistry.org This step forms the 3,4-dihydroisoquinolinium salt.

Reduction: The C=N double bond of the dihydroisoquinoline intermediate is reduced to form the tetrahydroisoquinoline core. This is commonly achieved using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄).

N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated to introduce the N-methyl group. This can be accomplished via reductive amination with formaldehyde (B43269) or by direct alkylation with a methylating agent like methyl iodide.

Deprotection: In the final step, the protecting groups on the phenolic hydroxyls are removed to yield the target molecule. For example, benzyl groups are typically removed by catalytic hydrogenation.

A significant challenge in this approach is the regioselectivity of the cyclization. The electron-donating groups on the phenethylamine ring direct the electrophilic aromatic substitution, and their positioning is critical for achieving the desired 7-hydroxy-6-methoxy substitution pattern on the isoquinoline ring.

Table 1: Proposed Bischler-Napieralski Route for Racemic 3'-hydroxy-N-methylcoclaurine This table outlines a conceptual pathway, as a specific published total synthesis is not available. Protecting groups (PG) are essential.

| Step | Transformation | Key Reagents & Conditions | Intermediate/Product |

| 1 | Amide Coupling | Protected homoveratrylamine, Protected 3,4-dihydroxyphenylacetic acid, DCC/EDC | N-Acyl-phenethylamine |

| 2 | Cyclization | POCl₃ or P₂O₅, Toluene (reflux) | 3,4-Dihydroisoquinolinium salt |

| 3 | Reduction | NaBH₄, Methanol | Tetrahydroisoquinoline |

| 4 | N-Methylation | HCHO, HCOOH (Eschweiler-Clarke) or CH₃I, K₂CO₃ | N-Methyltetrahydroisoquinoline |

| 5 | Deprotection | H₂, Pd/C (for benzyl groups) | 3'-hydroxy-N-methylcoclaurine |

Enantioselective Synthetic Routes

Achieving the specific (S)-configuration at the C-1 position is paramount. Several strategies have been developed for the enantioselective synthesis of benzylisoquinoline alkaloids.

Chemoenzymatic Synthesis using Norcoclaurine Synthase (NCS): A highly efficient and stereoselective method involves the use of the enzyme (S)-norcoclaurine synthase (NCS). oup.comresearchgate.netnih.govnih.gov NCS catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and an appropriate aldehyde to stereospecifically yield the (S)-enantiomer of the resulting tetrahydroisoquinoline. nih.govwhiterose.ac.uk

For the synthesis of the target molecule, a potential route would involve:

Enzymatic condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (B32087) using NCS to produce (S)-norcoclaurine-3'-ol.

Subsequent enzymatic or chemical methylation steps at the C6-hydroxyl and the secondary amine would furnish the final product. Research has shown that various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) can act on norcoclaurine scaffolds. researchgate.net

The substrate scope of NCS has been shown to be broad, suggesting that it can accept various aldehydes, making this a flexible approach for generating diverse analogs. nih.govnih.gov

Asymmetric Catalysis: A purely chemical approach involves the asymmetric reduction of the 3,4-dihydroisoquinoline intermediate formed during the Bischler-Napieralski synthesis. This can be achieved through catalytic hydrogenation using a chiral catalyst, such as a Ruthenium or Iridium complex with a chiral ligand (e.g., BINAP). This method transfers chirality from the catalyst to the molecule, producing the desired enantiomer in high enantiomeric excess (e.e.).

Table 2: Comparison of Enantioselective Strategies

| Method | Principle | Advantages | Challenges |

| Chemoenzymatic (NCS) | Enzyme-catalyzed Pictet-Spengler reaction | High enantioselectivity (>99% e.e.), Mild reaction conditions, Biomimetic | Requires specific enzyme and substrate compatibility, Potential for substrate inhibition whiterose.ac.uk |

| Asymmetric Hydrogenation | Chiral metal-catalyzed reduction of imine | Broad substrate scope, High e.e. achievable | Requires synthesis of chiral ligands and catalysts, Optimization of reaction conditions |

| Chiral Auxiliary | Covalent attachment of a chiral molecule | Reliable and predictable stereochemical outcome | Requires additional steps for attachment and removal of the auxiliary, Stoichiometric use of chiral material |

Preparation of Labeled Precursors and Analogues for Biosynthetic Studies

Isotopically labeled versions of (S)-3'-hydroxy-N-methylcoclaurine are invaluable tools for elucidating the complex biosynthetic pathways of downstream alkaloids like morphine and berberine (B55584). oup.comfrontiersin.orgoup.com Labeling with stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ¹⁴C) allows researchers to trace the metabolic fate of the molecule within an organism. oup.comclearsynth.com

The synthesis of labeled precursors typically involves introducing the isotopic label at a specific, known position in one of the starting materials.

Strategies for Isotopic Labeling:

Labeled N-Methyl Group: A common strategy is to introduce a labeled methyl group during the N-methylation step. Using a labeled methylating agent such as [¹⁴C]-methyl iodide, [¹³C]-methyl iodide, or deuterated methyl iodide (CD₃I) would place the label specifically on the nitrogen atom.

Labeled Benzyl Moiety: To label the benzyl portion of the molecule, one could start with isotopically labeled tyrosine or L-DOPA. For instance, using L-tyrosine uniformly labeled with ¹³C (U-¹³C-Tyr) as the biosynthetic precursor in a plant or microbial system would lead to a product with multiple labels. Alternatively, chemical synthesis could start from a labeled phenylacetic acid derivative.

Deuterium (B1214612) Labeling: Specific deuterium labels can be introduced through various methods, including the use of deuterated reducing agents (e.g., NaBD₄) or by hydrogen-isotope exchange reactions on the aromatic rings under catalytic conditions. researchgate.netbeilstein-journals.org

These labeled compounds are then fed to plant cell cultures or used in enzymatic assays, and the resulting downstream products are analyzed by mass spectrometry or scintillation counting to map the metabolic pathway. clearsynth.com

Table 3: Examples of Labeling Approaches for Biosynthetic Studies

| Labeling Position | Isotope | Labeled Reagent/Precursor | Purpose |

| N-Methyl | ¹⁴C or ¹³C | [¹⁴C/¹³C]-CH₃I or S-Adenosyl methionine (SAM) | Tracing the origin and fate of the N-methyl group |

| C-1 (Isoquinoline) | ²H (Deuterium) | Sodium borodeuteride (NaBD₄) | Mechanistic studies of enzymatic reactions at the chiral center |

| Aromatic Rings | ²H or ¹³C | Labeled Tyrosine/Dopamine | Tracing the incorporation of the entire backbone into downstream alkaloids |

Methodologies for the Analytical Quantification and Profiling of S 3 Hydroxy N Methylcoclaurine

Chromatographic Separation Techniques (e.g., UPLC-QTOF-MS/MS)

Ultra-High Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) is a powerful platform for the analysis of benzylisoquinoline alkaloids, including (S)-3'-hydroxy-N-methylcoclaurinium(1+). researchgate.netnih.gov UPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, which are essential when dealing with complex plant extracts. semanticscholar.org

The separation of polar, ionic compounds like quaternary alkaloids often employs reversed-phase (RP) chromatography. nih.gov A common issue in the analysis of alkaloids is peak tailing, which can be mitigated by careful selection of the stationary phase and mobile phase additives. nih.gov Columns such as the C18 are frequently used. nih.gov To achieve optimal separation, a gradient elution is typically employed, using a binary solvent system. This system often consists of an aqueous phase containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic phase, most commonly acetonitrile (B52724) or methanol. nih.govnih.gov For instance, a study on the analysis of protoberberine alkaloids utilized a mobile phase of 0.1% v/v formic acid buffer and methanol. nih.gov The high resolving power of UPLC is critical for separating isomeric and isobaric compounds that are common in plant metabolomes. semanticscholar.orgrsc.org

One study successfully used UPLC-QTOF-MS to detect the conversion of (S)-N-methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine in an in vitro enzyme assay. researchgate.net This highlights the technique's capability to monitor specific biosynthetic steps. The combination of UPLC's separation power with the high mass accuracy and resolution of QTOF-MS allows for the confident identification and quantification of target compounds in intricate biological samples. nih.govrsc.org

Table 1: Typical UPLC Parameters for Alkaloid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Reversed-phase column, often C18, for separating moderately polar compounds. | XTerra MS C18; Acquity UPLC BEH C18 |

| Mobile Phase A | Aqueous solution, often with an acid additive to improve peak shape and ionization. | Water with 0.1% Formic Acid |

| Mobile Phase B | Organic solvent for eluting compounds from the column. | Acetonitrile or Methanol |

| Flow Rate | Optimized for the specific column dimensions to ensure sharp peaks. | 0.2 - 0.4 mL/min |

| Gradient Elution | A programmed change in the mobile phase composition to separate a wide range of compounds. | Linear gradient from 5% to 95% B over 10-20 minutes |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | 25 - 40 °C |

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation and sensitive detection of (S)-3'-hydroxy-N-methylcoclaurinium(1+). As a quaternary ammonium compound, it carries a permanent positive charge, making it highly suitable for analysis by positive ion electrospray ionization (ESI). researchgate.netalsenvironmental.co.uk

High-resolution mass spectrometers, such as QTOF instruments, provide accurate mass measurements of both the precursor ion and its product ions, typically with mass accuracy in the low ppm range. rsc.org The monoisotopic mass of the (S)-3'-hydroxy-N-methylcoclaurinium(1+) cation (C18H22NO4+) is 316.15433 Da. ebi.ac.uk This high mass accuracy allows for the determination of the elemental composition, which is a critical first step in identification. rsc.org

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the precursor ion (the intact molecule) and its fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For quaternary alkaloids, fragmentation patterns can differ from their tertiary alkaloid counterparts. researchgate.net In the fragmentation of quaternary protoberberine alkaloids, for example, cleavage is often observed at the substituent groups attached to the aromatic rings, whereas tertiary alkaloids may show cleavage between the B and C rings. researchgate.net Common fragmentation pathways for organic molecules include the cleavage of bonds adjacent to heteroatoms (alpha-cleavage) and rearrangements. libretexts.orglibretexts.org In benzylisoquinoline alkaloids, characteristic cleavages often occur at the benzylic C-C bond, leading to the formation of stable isoquinolinium and benzyl (B1604629) fragment ions. The analysis of these fragment ions is key to confirming the identity of the compound.

Table 2: Predicted MS/MS Fragmentation Data for (S)-3'-hydroxy-N-methylcoclaurinium(1+)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |

|---|---|---|

| 316.15 | 192.09 | Isoquinolinium fragment resulting from cleavage of the benzylic bond. |

| 316.15 | 125.06 | Dihydroxybenzyl fragment. |

| 316.15 | 299.13 | Loss of a methyl group (CH3). |

Sample Preparation and Extraction Protocols for Plant Metabolomics

The goal of sample preparation in plant metabolomics is to efficiently extract the target metabolites while minimizing their degradation and removing interfering substances. springernature.com The protocol for (S)-3'-hydroxy-N-methylcoclaurinium(1+) must be optimized for the specific plant tissue being analyzed, as metabolite composition varies greatly between different plant parts like roots, stems, and leaves. creative-proteomics.comnih.gov

Drying and Homogenization The first step typically involves halting all enzymatic activity, which is often achieved by flash-freezing the plant material in liquid nitrogen immediately after harvesting. creative-proteomics.com To remove water, which can interfere with extraction and analysis, freeze-drying (lyophilization) is the preferred method for heat-sensitive compounds like many alkaloids, as it preserves their structural integrity better than oven-drying. creative-proteomics.commdpi.com After drying, the plant material is ground into a fine, homogenous powder to increase the surface area for efficient solvent extraction. creative-proteomics.com This can be done using a mortar and pestle for small samples or a ball mill for larger quantities, often under cryogenic conditions to prevent heating. creative-proteomics.com

Extraction Solvent extraction is a widely used technique to isolate metabolites. nih.gov The choice of solvent is critical and depends on the polarity of the target compounds. mdpi.com For alkaloids, which cover a range of polarities, methanol-water mixtures are commonly employed. mdpi.com An acid-base guided extraction can also be highly effective for selectively isolating alkaloids. nih.gov This involves extracting the powdered plant material with an acidified aqueous solution to protonate the alkaloids, making them water-soluble. The aqueous extract is then made basic, and the deprotonated alkaloids are partitioned into an immiscible organic solvent like chloroform (B151607) or dichloromethane. nih.gov For quaternary alkaloids, which are permanently charged, methods like ion-exchange chromatography or selective precipitation using reagents like Reinecke salt can be employed for enrichment and purification from complex extracts. researchgate.netnih.gov

Table 3: Common Extraction Methods for Plant Alkaloids

| Method | Description | Solvents Used | Advantages |

|---|---|---|---|

| Maceration | Soaking the plant material in a solvent for a defined period with occasional agitation. nih.gov | Methanol, Ethanol, Water, Chloroform | Simple, suitable for thermolabile compounds. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent, ensuring thorough extraction. nih.gov | Methanol, Ethanol, Hexane | High extraction efficiency, less solvent used than maceration. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. nih.gov | Methanol, Ethanol | Faster extraction times, reduced solvent consumption. |

| Acid-Base Extraction | Exploits the basic nature of alkaloids for selective separation. nih.gov | Aqueous acid (e.g., HCl), organic solvent (e.g., Chloroform), aqueous base (e.g., NH4OH) | Highly selective for alkaloids, yields a cleaner extract. |

| Solid-Phase Extraction (SPE) | Used for cleanup and fractionation of the crude extract. Weak cation exchange (WCX) cartridges are effective for enriching quaternary alkaloids. alsenvironmental.co.ukdntb.gov.ua | Various, depends on the sorbent and analyte. | High selectivity, concentration of the analyte. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-3'-hydroxy-N-methylcoclaurinium(1+) |

| (S)-N-methylcoclaurine |

| Acetonitrile |

| Ammonium acetate |

| Chloroform |

| Dichloromethane |

| Ethanol |

| Formic acid |

| Hexane |

| Methanol |

Advanced Research Perspectives and Applications

Metabolic Engineering for Enhanced (S)-3'-hydroxy-N-methylcoclaurine Production and Downstream Alkaloids

Metabolic engineering offers a promising alternative to traditional plant extraction for the production of (S)-3'-hydroxy-N-methylcoclaurine and the vast array of valuable benzylisoquinoline alkaloids (BIAs) derived from it. By introducing and optimizing BIA biosynthetic pathways in microbial hosts, researchers can create cellular factories capable of sustainable and scalable production. chalmers.se A primary goal is the high-level production of the key intermediate (S)-reticuline, as most BIAs are synthesized from this branch-point molecule. nih.gov

Early efforts in Saccharomyces cerevisiae (yeast) focused on converting the substrate norlaudanosoline to (S)-reticuline by expressing three enzymes from Papaver somniferum (opium poppy): norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). nih.gov (S)-3'-hydroxy-N-methylcoclaurine is the direct precursor to (S)-reticuline in this engineered pathway, formed by the hydroxylation of (S)-N-methylcoclaurine. nih.govresearchgate.net

Key strategies to enhance production include:

Enzyme Tuning and Selection: The catalytic efficiency of pathway enzymes can vary significantly depending on their plant origin. Engineering efforts have involved testing enzyme variants from different species, such as Papaver somniferum and Thalictrum flavum, to identify the most active versions for use in microbial hosts. nih.gov

Optimizing Gene Expression: The relative expression levels of biosynthetic genes are critical for maximizing flux through the pathway. For instance, increasing the gene copy number of 4'OMT, long considered a bottleneck, led to a 45% improvement in (S)-reticuline titer in one study. nih.gov Similarly, adjusting the copy number ratio of genes in the downstream morphine pathway in yeast enhanced production twofold. nih.gov

Enhancing Precursor Supply: The production of (S)-3'-hydroxy-N-methylcoclaurine and its derivatives is dependent on the availability of the initial precursor, L-tyrosine, and its derivative, dopamine (B1211576). nih.govnih.gov Engineering host metabolism to increase the endogenous supply of these precursors is a critical step. This has been achieved by reconstructing the non-native dopamine synthesis pathway in yeast, enabling de novo production from glucose. nih.govnih.gov

Compartmentalization: Targeting enzymes to specific cellular compartments, like the mitochondria in yeast, can improve production by leveraging localized pools of precursors such as acetyl-CoA and cofactors like ATP and NADPH. nih.gov This strategy has proven effective for producing other complex molecules and holds potential for BIA synthesis. nih.gov

These metabolic engineering approaches have successfully increased the production of various BIAs. For example, engineered yeast strains have achieved the de novo synthesis of the morphinan (B1239233) alkaloid thebaine, and further optimization led to the production of hydrocodone. nih.gov In another instance, a co-culture system of engineered Escherichia coli and Saccharomyces cerevisiae was used to produce magnoflorine (B1675912) and scoulerine (B1208951) from dopamine. nih.gov

Table 1: Examples of Metabolic Engineering for BIA Production in Yeast

| Target Alkaloid | Host Organism | Key Engineering Strategy | Final Titer |

|---|---|---|---|

| Thebaine | Saccharomyces cerevisiae | Reconstruction of thebaine pathway from (R)-reticuline. nih.gov | 0.31 mg/L nih.gov |

| Thebaine/Hydrocodone | Saccharomyces cerevisiae | De novo synthesis from (S)-reticuline by identifying DRS-DRR enzyme. nih.gov | 6.4 µg/L Thebaine nih.gov |

| (S)-Reticuline | Escherichia coli | Crude enzyme synthesis from dopamine. nih.gov | 55 mg/L nih.gov |

| Magnoflorine | E. coli / S. cerevisiae co-culture | Two-microbe system for conversion of dopamine. nih.gov | 7.2 mg/L nih.gov |

| Scoulerine | E. coli / S. cerevisiae co-culture | Two-microbe system for conversion of dopamine. nih.gov | 8.3 mg/L nih.gov |

Synthetic Biology and Pathway Reconstruction in Microbial and Plant Systems

Synthetic biology provides the tools to reconstruct complex plant metabolic pathways in tractable microbial hosts like Escherichia coli and Saccharomyces cerevisiae. chalmers.se The BIA pathway, which synthesizes approximately 2,500 distinct molecules, is a major target for such reconstruction efforts due to the pharmacological importance of its products, including morphine, codeine, and berberine (B55584). nih.govpnas.org

The biosynthesis of (S)-3'-hydroxy-N-methylcoclaurine is a critical segment of the central pathway leading to the branch-point intermediate (S)-reticuline. nih.govresearchgate.net The complete reconstruction involves assembling a sequence of enzymes derived from various plant species. A typical pathway reconstructed in a microbial host for de novo (S)-reticuline production from tyrosine includes:

Tyrosine Hydroxylase (TH): Converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov

DOPA Decarboxylase (DODC): Converts L-DOPA to dopamine. nih.gov

Norcoclaurine Synthase (NCS): Condenses dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. nih.gov

Norcoclaurine 6-O-methyltransferase (6OMT): Methylates (S)-norcoclaurine to produce (S)-coclaurine. researchgate.net

Coclaurine N-methyltransferase (CNMT): Methylates (S)-coclaurine to yield (S)-N-methylcoclaurine. nih.govresearchgate.net

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine to create (S)-3'-hydroxy-N-methylcoclaurine. nih.govresearchgate.netnih.gov

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Methylates (S)-3'-hydroxy-N-methylcoclaurine to produce (S)-reticuline. researchgate.netwikipedia.org

Researchers have successfully reconstructed this multi-step pathway in yeast, enabling the production of (S)-reticuline and its derivatives entirely from glucose. nih.gov Challenges in pathway reconstruction often relate to the functional expression of plant enzymes, particularly cytochrome P450s like NMCH, which may require co-expression of a compatible cytochrome P450 reductase (CPR). pnas.orgnih.gov

To overcome these hurdles, various synthetic biology strategies are employed:

Co-culture Systems: In some cases, the pathway is split between two different microbes. For example, engineered E. coli can be used to produce (S)-reticuline, which is then transported into S. cerevisiae cells engineered to perform downstream modifications to produce compounds like magnoflorine. pnas.orgresearchgate.net However, this approach can be limited by metabolite transport across cell membranes. nih.gov

Single-Host Engineering: Reconstructing the entire pathway in a single host, such as yeast, is often the ultimate goal. nih.gov This has been achieved for the de novo biosynthesis of several BIAs, including the complex morphinan alkaloids. nih.gov

Enzyme Discovery and Engineering: Synthetic biology platforms serve as powerful tools for characterizing new enzymes and probing pathway regulation. nih.gov For instance, engineered yeast strains have been used to screen variants of the DBOX enzyme to improve sanguinarine (B192314) production and to identify DRS-DRR variants capable of converting (S)-N-methylcoclaurine to its (R)-enantiomer, a key step toward synthesizing bisbenzylisoquinoline alkaloids. pnas.org

These reconstructions not only provide a platform for producing valuable pharmaceuticals but also allow for the synthesis of novel BIA structures by combining enzymes from different pathways or feeding the system with unnatural substrates. nih.govpnas.org

Elucidation of Regulatory Networks Governing Alkaloid Biosynthesis

The biosynthesis of (S)-3'-hydroxy-N-methylcoclaurine and other BIAs in plants is not merely a linear enzymatic sequence but is governed by complex regulatory networks that control gene expression across different tissues and developmental stages. nih.govnih.gov Understanding these networks is crucial for both fundamental plant biology and for identifying new targets for metabolic engineering. oup.com

Recent advances in transcriptomics and bioinformatics, particularly weighted gene co-expression network analysis (WGCNA), have been instrumental in mapping these regulatory landscapes in BIA-producing plants like Papaver somniferum. nih.govnih.gov By analyzing genome-wide gene expression data from different tissues (e.g., roots, stems) and developmental stages, researchers can identify modules of co-expressed genes. nih.govnih.gov When known BIA biosynthesis genes are found within a specific module, the other genes in that same module, especially transcription factors (TFs), become strong candidates for regulators of the pathway. nih.gov

Key findings from these analyses include:

Tissue-Specific Regulation: BIA biosynthesis is highly compartmentalized. In opium poppy, biosynthetic transcripts and enzymes are distributed across companion cells, sieve elements, and laticifers, indicating a complex system of transport and regulation. oup.com WGCNA has identified distinct gene co-expression modules specific to roots and stems, highlighting that different sets of TFs may regulate the pathway in different parts of the plant. nih.gov

Key Transcription Factor Families: Several families of transcription factors have been repeatedly implicated in the regulation of BIA pathways. These include bZIP, AP2/ERF-ERF, WRKY, MYB, bHLH, and C2H2 TFs. nih.govnih.gov These TFs are predicted to bind to the promoter regions of BIA pathway genes, thereby activating or repressing their expression. nih.govnih.gov For example, bZIP TFs are known to be conserved regulators of plant development, stress responses, and secondary metabolism. nih.gov

Gene Regulatory Networks (GRNs): Based on co-expression data, researchers can construct putative GRNs that model the interactions between TFs and their target genes. nih.gov These networks provide a systems-level view of regulation, showing how multiple TFs can operate in a concerted manner to influence the expression of pathway genes like those responsible for producing (S)-3'-hydroxy-N-methylcoclaurine. nih.gov

While these in silico predictions are powerful for generating hypotheses, they require experimental validation (wet-lab validation) to confirm the direct interaction between a predicted TF and a target gene promoter. nih.gov The elucidation of these networks opens up new avenues for engineering plant metabolism, not by altering the biosynthetic enzymes themselves, but by manipulating the master regulatory switches that control the entire pathway.

Table 2: Transcription Factor Families Implicated in Regulating BIA Biosynthesis in Opium Poppy

| Transcription Factor Family | Predicted Role | Associated Tissues |

|---|---|---|

| AP2/ERF-ERF | Regulation of root-specific subnetworks. nih.gov | Root nih.gov |

| WRKY | Regulation of root-specific subnetworks. nih.gov | Root nih.gov |

| MYB | Regulation of root-specific subnetworks. nih.gov | Root nih.gov |

| bHLH | Regulation of root-specific subnetworks. nih.gov | Root nih.gov |

| bZIP | Regulation of development, stress response, and secondary metabolism. nih.gov | General nih.gov |

| C2H2 | Regulation of root-specific subnetworks. nih.gov | Root nih.gov |

Evolutionary and Ecological Significance within Plant Metabolism (e.g., Plant Defense Mechanisms)

Benzylisoquinoline alkaloids (BIAs), the diverse class of compounds to which (S)-3'-hydroxy-N-methylcoclaurine belongs, are considered specialized (or secondary) metabolites. frontiersin.org While not essential for the primary growth and development of the plant, they play crucial roles in survival, particularly in mediating interactions with the environment. nih.govfrontiersin.org The primary ecological function of BIAs is believed to be plant defense. frontiersin.orgnih.gov

The evolution of this complex metabolic pathway, which is likely of monophyletic origin, appears to have been driven by selection pressures from herbivores and pathogenic microorganisms. frontiersin.org Evidence for the defensive role of BIAs is extensive:

Anti-herbivory Properties: Many BIAs are toxic or deterrent to insects and larger mammalian herbivores. nih.gov The bitter taste of many alkaloids can act as a feeding deterrent. nih.gov The localization of high concentrations of alkaloids in specific tissues, such as the latex of opium poppy, provides a potent chemical barrier that is deployed upon tissue damage. frontiersin.orgnih.gov The presence of alkaloids in the phloem—the nutrient transport system—may also serve as a direct defense against phloem-feeding insects like aphids. frontiersin.orgnih.gov

Antimicrobial Properties: Several structural classes of BIAs exhibit significant antifungal and antibacterial activity against plant pathogens. nih.gov For instance, protoberberine and benzophenanthridine alkaloids (e.g., sanguinarine) are known to be effective against various pathogenic fungi and bacteria. frontiersin.orgnih.gov Aporphine and protopine (B1679745) alkaloids also possess antimicrobial and spore germination-inhibiting properties. nih.gov

The immense structural diversity of the nearly 2,500 known BIAs likely reflects an evolutionary arms race between plants and their antagonists. pnas.orgfrontiersin.org Different plant lineages have evolved the ability to produce unique cocktails of alkaloids, providing a broad spectrum of defense. The recruitment of different cell types and tissues for BIA synthesis and storage, such as the phloem-associated laticifers in opium poppy versus non-phloem-associated cells in meadow rue, highlights the diverse evolutionary strategies plants have adopted to effectively deploy these chemical defenses. frontiersin.org

Table 3: Defensive Properties of Major Benzylisoquinoline Alkaloid Subgroups

| Alkaloid Subgroup | Documented Defensive Role(s) |

|---|---|

| Protoberberines (e.g., Berberine) | Antifungal, Antibacterial, Anti-herbivory. nih.govfrontiersin.orgnih.gov |

| Benzophenanthridines (e.g., Sanguinarine) | Antifungal, Antibacterial. nih.govfrontiersin.orgnih.gov |

| Protopines | Antifungal (inhibits spore germination). nih.gov |

| Aporphines | Antimicrobial. nih.gov |

| Morphinans (e.g., Morphine) | Anti-herbivory (deterrent to mammals). nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (S)-3'-hydroxy-N-methylcoclaurinium(1+) in synthetic samples?

- Methodological Answer :

- 1H/13C NMR Spectroscopy : Assign stereochemistry and confirm hydrogen/carbon environments. For example, coupling constants in 1H NMR can validate the (S)-configuration at the 3'-hydroxy position .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula by matching experimental and theoretical m/z values (e.g., resolving power ≥ 20,000) .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl and ammonium stretches).

- HPLC with Chiral Columns : Assess enantiomeric purity using polar organic mobile phases (e.g., Chiralpak AD-H column, hexane:isopropanol:DEA = 80:20:0.1) .

Q. How should researchers design experiments to ensure reproducibility in synthesizing (S)-3'-hydroxy-N-methylcoclaurinium(1+)?

- Methodological Answer :

- Detailed Synthetic Protocols : Include reaction stoichiometry, temperature control (±1°C), and solvent purity (e.g., anhydrous THF stored over molecular sieves).

- Validation via Reference Standards : Compare spectral data (NMR, HRMS) with certified reference materials (e.g., LGC Standards MM0081.28) .

- Replication Guidelines : Follow journal requirements (e.g., Beilstein Journal of Organic Chemistry) to document all steps in the main text and supplementary materials .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for (S)-3'-hydroxy-N-methylcoclaurinium(1+) across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC50 variability. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance .

- Cell Line Authentication : Verify genetic profiles via STR analysis to rule out cross-contamination.

- Mechanistic Profiling : Combine apoptosis assays (e.g., Annexin V/PI staining) with ROS detection to differentiate pathways .

Q. What experimental strategies are effective for studying the stereochemical impact of (S)-3'-hydroxy-N-methylcoclaurinium(1+) on target binding?

- Methodological Answer :

- Molecular Docking Simulations : Use software like AutoDock Vina to compare binding affinities of (S)- and (R)-enantiomers with receptors (e.g., κ-opioid receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to evaluate enantioselective interactions .

- In Vitro Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to correlate stereochemistry with activity .

Q. How can computational models improve the prediction of (S)-3'-hydroxy-N-methylcoclaurinium(1+) metabolism in hepatic systems?

- Methodological Answer :

- CYP450 Isozyme Mapping : Use in silico tools (e.g., StarDrop) to predict phase I metabolism sites. Validate with human liver microsome (HLM) assays and LC-MS/MS metabolite identification .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, topological polar surface area, and hydrogen-bonding capacity .

Data Contradiction and Validation

Q. What steps should be taken when NMR data for (S)-3'-hydroxy-N-methylcoclaurinium(1+) conflicts with literature values?

- Methodological Answer :

- Solvent/Shift Referencing : Confirm deuterated solvent purity (e.g., DMSO-d6 vs. CDCl3) and internal standards (e.g., TMS at 0 ppm) .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .

- Independent Synthesis : Replicate the compound using alternative routes (e.g., enzymatic resolution) to rule out synthetic artifacts .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.